2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C23H22ClN3OS (exact mass: 423.11 g/mol).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS/c24-18-12-10-17(11-13-18)21-22(27-23(26-21)14-6-1-2-7-15-23)29-16-20(28)25-19-8-4-3-5-9-19/h3-5,8-13H,1-2,6-7,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANAUWYANMAMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a sulfenamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 494.9 g/mol. The compound features a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.9 g/mol |
| CAS Number | 899934-86-2 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the spirocyclic structure allows for specific binding to enzymes and receptors, which may alter their function. Preliminary studies suggest that the compound can act as an inhibitor or modulator of specific biological pathways, particularly those involved in cancer progression and microbial resistance.
Biological Activities
Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains.
Anticancer Properties:
The compound's potential as an anticancer agent has been highlighted in several studies. Its mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest.
Enzyme Inhibition:
The sulfenamide moiety present in the structure suggests potential enzyme inhibition capabilities. This could be particularly relevant in targeting enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the spirocyclic structure significantly enhanced antimicrobial potency.
-
Anticancer Activity Investigation:
- In vitro assays demonstrated that derivatives of this compound could inhibit tumor cell growth by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.
-
Enzyme Inhibition Studies:
- Research focused on the enzyme inhibition potential revealed that certain analogs could effectively inhibit specific kinases involved in cancer signaling pathways, suggesting a promising avenue for therapeutic development.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
| N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
| 2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound A : 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C24H25Cl2N3O2S
- Key Differences: Aromatic Substitution: 3,4-Dichlorophenyl (vs. 4-chlorophenyl) increases steric bulk and electron-withdrawing effects. Acetamide Substitution: 4-Methoxyphenyl (vs.
- Impact : The dichloro substitution may improve target affinity but could increase metabolic instability due to higher halogen content .
Compound B : 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
- Molecular Formula : C23H22BrN3OS
- Key Differences: Halogen Substitution: Bromine (vs. Spiro Ring: Identical to the target compound, suggesting similar conformational preferences.
- Impact : Bromine’s larger atomic radius may improve binding to hydrophobic pockets but could reduce solubility .
Compound C : 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Molecular Formula : C22H21BrClN3OS
- Key Differences: Spiro Ring Size: 4.5 (vs. Acetamide Substitution: 4-Chlorophenyl (vs. phenyl) introduces a second chlorine, increasing halogen bonding but possibly raising toxicity concerns.
- Impact : Smaller spiro ring may reduce steric hindrance, favoring interactions with flat binding sites .
Research Findings and Structural Insights
- Crystallography : SHELX software (e.g., SHELXL) has been pivotal in resolving the spirocyclic conformations of these compounds, confirming the rigidity imparted by the diazaspiro system .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Chloro and bromo substituents enhance binding to electron-rich regions of targets (e.g., kinase ATP pockets).
- Spiro Ring Modifications : Smaller spiro rings (4.5) improve solubility but may reduce thermal stability compared to 4.6 systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
